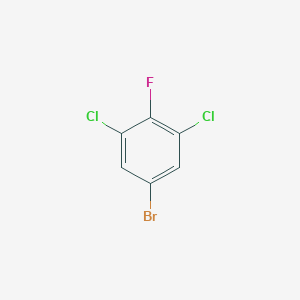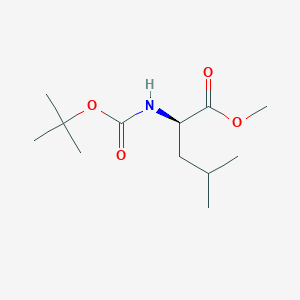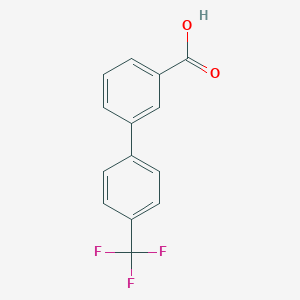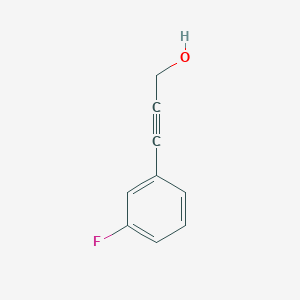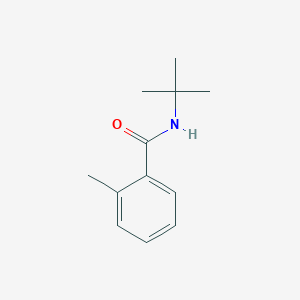
N-T-Butyl-2-methylbenzamide
Descripción general
Descripción
N-T-Butyl-2-methylbenzamide is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.27 g/mol . The IUPAC name for this compound is N-tert-butyl-2-methylbenzamide .
Molecular Structure Analysis
The InChI code for N-T-Butyl-2-methylbenzamide is1S/C12H17NO/c1-9-7-5-6-8-10(9)11(14)13-12(2,3)4/h5-8H,1-4H3,(H,13,14) . The Canonical SMILES structure is CC1=CC=CC=C1C(=O)NC(C)(C)C . Physical And Chemical Properties Analysis
N-T-Butyl-2-methylbenzamide has a molecular weight of 191.27 g/mol . It has a computed XLogP3 value of 2 . The compound has 1 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 191.131014166 g/mol . The topological polar surface area is 29.1 Ų and it has a heavy atom count of 14 .Aplicaciones Científicas De Investigación
Chemistry
N-T-Butyl-2-methylbenzamide is a chemical compound used in various chemical reactions . It’s often used in experimental and research settings . The synthesis of N-T-Butyl-2-methylbenzamide can be achieved from o-Toluoyl chloride and tert-Butylamine .
Medicine
The N-tert-butyl amide group, which includes N-T-Butyl-2-methylbenzamide, is found in many drugs such as finasteride and nelfinavir . Finasteride is used to treat benign prostatic hyperplasia, while nelfinavir is a protease inhibitor developed as a component in the treatment of HIV .
Pharmacology
In pharmacology, N-T-Butyl-2-methylbenzamide could potentially be used in drug development due to its presence in several medications . For instance, CPI-1189, which contains the N-tert-butyl amide group, has antioxidant properties and can be applied as a drug candidate for neuroprotective therapy to treat HIV-associated central nervous system (CNS) disease .
Chemical Synthesis
N-T-Butyl-2-methylbenzamide is used in chemical synthesis . It can be synthesized from o-Toluoyl chloride and tert-Butylamine . This compound is often used in experimental and research settings .
Material Science
In the field of material science, N-T-Butyl-2-methylbenzamide could potentially be used in the development of new materials. However, specific applications in this field are not well-documented and would require further research .
Analytical Chemistry
N-T-Butyl-2-methylbenzamide could be used in analytical chemistry, particularly in the development and testing of new analytical methods . Its properties could make it a useful compound in various analytical techniques .
Industrial Manufacturing
N-T-Butyl-2-methylbenzamide could potentially be used in industrial manufacturing processes . Its chemical properties might make it useful in the synthesis of other compounds or materials .
Biochemistry
In the field of biochemistry, N-T-Butyl-2-methylbenzamide could be used in the study of protein interactions and enzymatic processes . Its presence in several medications suggests it could interact with biological systems in interesting ways .
Environmental Science
N-T-Butyl-2-methylbenzamide could potentially be used in environmental science, particularly in the study of chemical pollutants . Its properties could make it a useful compound in various environmental analyses .
Propiedades
IUPAC Name |
N-tert-butyl-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-5-6-8-10(9)11(14)13-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVJWMYCHXFRMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408025 | |
| Record name | N-T-BUTYL-2-METHYLBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-T-Butyl-2-methylbenzamide | |
CAS RN |
104847-07-6 | |
| Record name | N-T-BUTYL-2-METHYLBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

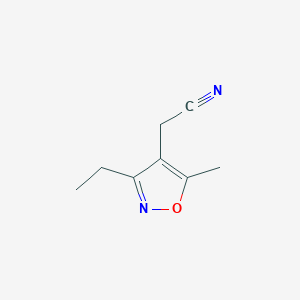
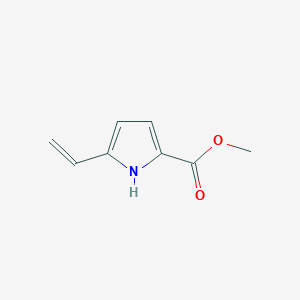
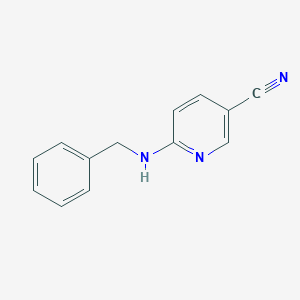
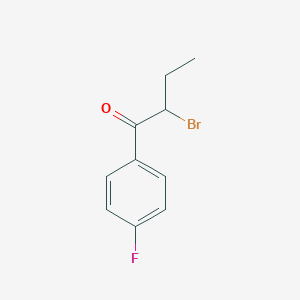

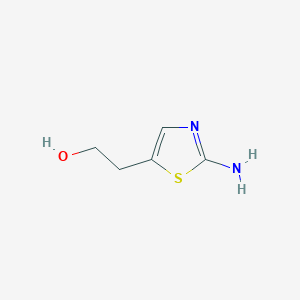
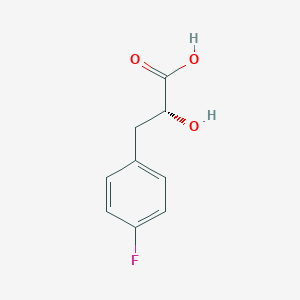
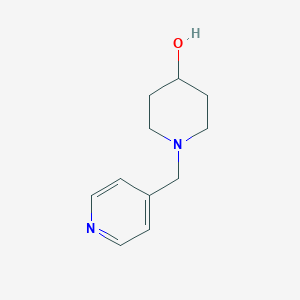
![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B174834.png)
![Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate](/img/structure/B174835.png)
